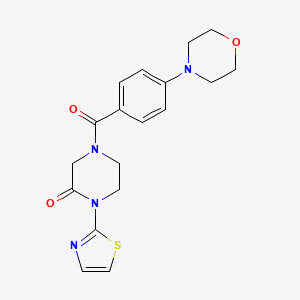

4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one

Description

4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at position 1 with a thiazol-2-yl group and at position 4 with a 4-morpholinobenzoyl moiety. The benzoyl group is para-substituted with a morpholine ring, enhancing the molecule’s electronic and steric profile. Such structural attributes are common in pharmacologically active compounds, particularly those targeting central nervous system receptors, enzymes, or microbial pathways .

Properties

IUPAC Name |

4-(4-morpholin-4-ylbenzoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c23-16-13-21(6-7-22(16)18-19-5-12-26-18)17(24)14-1-3-15(4-2-14)20-8-10-25-11-9-20/h1-5,12H,6-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDTXUBSFIBCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzoyl Intermediate: Reacting 4-morpholinobenzoic acid with a suitable activating agent (e.g., thionyl chloride) to form 4-morpholinobenzoyl chloride.

Thiazole Ring Formation: Synthesizing the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone.

Piperazine Ring Formation: Reacting the thiazole intermediate with piperazine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

Substitution: Nucleophilic substitution reactions might occur at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antinociceptive and Analgesic Effects

Research indicates that compounds with similar structures exhibit significant antinociceptive properties. For instance, studies have demonstrated that thiazole derivatives can effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study found that derivatives containing thiazole and piperazine rings showed moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 12 µg/mL |

| 4b | S. aureus | 10 µg/mL |

| 4c | Pseudomonas aeruginosa | 15 µg/mL |

This table illustrates the effectiveness of similar compounds, indicating the potential of 4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly against various cancer cell lines including breast cancer (MCF7). In vitro studies revealed that it could induce apoptosis in cancer cells by affecting cellular pathways associated with cell growth and survival.

Case Study: Anticancer Activity

A study conducted on the anticancer effects of thiazole derivatives showed that treatment with these compounds led to:

- Induction of S phase arrest in the cell cycle

- Up-regulation of pro-apoptotic proteins

- Down-regulation of anti-apoptotic proteins

These findings suggest that the compound may serve as a basis for developing new anticancer therapies .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability:

- Absorption : Rapid absorption is noted in animal models.

- Distribution : The compound exhibits good tissue distribution.

- Metabolism : It undergoes hepatic metabolism, which may influence its efficacy and safety profile.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The target compound’s closest analogs include urea derivatives, piperazinones, and thiazole-containing heterocycles. Key structural differences lie in:

- Core Heterocycle : Piperazin-2-one vs. piperazine (e.g., compounds in ).

- Substituent Position: Para-substituted morpholinobenzoyl vs. meta- or para-substituted aryl/heteroaryl groups (e.g., chlorophenyl, trifluoromethylphenyl in ).

- Functional Groups : Benzoylurea vs. thiourea or hydrazone linkages ().

Table 1: Structural Comparison of Selected Analogs

Analgesic and Anti-inflammatory Activity

- THPA6 (): Exhibits the lowest ulcer index (0.58 ± 0.08), ~33% of standard NSAIDs, indicating superior gastrointestinal safety .

- Para-substituted Ureas (): Lower ulcer indices compared to meta-substituted analogs, suggesting substituent position critically influences tolerability .

Cytotoxic Potential

- Piperazinone Derivatives (): Substitution with chlorophenyl or trifluoromethyl groups enhances cytotoxicity, likely due to increased lipophilicity and electron-withdrawing effects .

Physicochemical Properties

Molecular weights (MW) and solubilities correlate with substituent electronegativity and steric bulk:

Biological Activity

4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a molecular weight of 348.43 g/mol. The compound features a piperazine core substituted with a morpholinobenzoyl group and a thiazole ring, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have shown moderate to significant efficacy against various cancer cell lines. A study reported IC50 values for related compounds against breast cancer cells, demonstrating that structural modifications can enhance biological activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5a | MCF-7 | 18.23 |

| Compound 5e | MCF-10A | 46.9 |

| Olaparib | MCF-7 | 57.3 |

The mechanism by which this compound exerts its effects is believed to involve the inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair processes. Inhibition of PARP leads to increased DNA damage and subsequent apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, piperazine derivatives have been investigated for their antibacterial and antifungal activities. The presence of the thiazole moiety has been linked to enhanced antimicrobial properties, making these compounds valuable in treating infections .

Case Studies

A notable study focused on the synthesis and biological evaluation of various piperazine derivatives, including those with thiazole substitutions. The results highlighted that modifications in the piperazine ring significantly influenced the antiproliferative activities against cancer cell lines .

Moreover, another investigation into the structure-activity relationship (SAR) revealed that certain substituents on the thiazole ring could enhance the compound's potency against specific cancer types .

Q & A

Basic Research Question

- NMR : H and C NMR to confirm regiochemistry (e.g., thiazole C2 substitution) and acylpiperazine linkage .

- HRMS : High-resolution mass spectrometry (ESI or EI) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error .

- HPLC : Purity assessment using C18 columns (MeCN/HO gradients) and UV detection at 254 nm .

How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Advanced Research Question

- Substitution Patterns : Systematically modify the morpholine ring (e.g., replace with piperidine or introduce fluorine at C4) and thiazole substituents (e.g., chloro, methyl groups) to assess effects on target binding .

- In Vitro Assays : Use receptor-binding assays (e.g., H1/H4 histamine receptors or 5HT1A serotonin receptors) with radioligands like H]-mepyramine . IC values should be compared against positive controls (e.g., cetirizine for H1).

How should researchers resolve contradictions in biological activity data across different studies?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or compound stability. Strategies include:

- Dose-Response Repetition : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate.

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of morpholine) .

- Orthogonal Assays : Validate receptor binding with fluorescence polarization or SPR .

What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

Advanced Research Question

- ADME Prediction : SwissADME or QikProp to estimate logP (target <5), aqueous solubility (≥50 µM), and CYP450 inhibition .

- Molecular Docking : AutoDock Vina or Glide for binding mode analysis at targets like H1R (PDB: 7DFL). Prioritize docking poses with hydrogen bonds to key residues (e.g., Asp107 in H1R) .

How can in vivo efficacy models be optimized for this compound?

Advanced Research Question

- Dosing Regimens : Begin with 10 mg/kg (IP or PO) in rodent models, adjusting based on plasma half-life (LC-MS/MS monitoring) .

- Disease Models : For CNS targets, use tail suspension (depression) or rotarod (motor function) tests. Include positive controls (e.g., fluoxetine) .

What strategies mitigate toxicity risks during preclinical development?

Advanced Research Question

- Ames Test : Assess mutagenicity with TA98 and TA100 strains (±S9 metabolic activation) .

- hERG Inhibition : Patch-clamp assays to evaluate cardiac liability (IC >10 µM preferred) .

- Hepatotoxicity Screening : Measure ALT/AST levels in rodent serum after 7-day dosing .

How can researchers validate target engagement in complex biological systems?

Advanced Research Question

- Photoaffinity Labeling : Incorporate a diazirine or benzophenone moiety into the compound for covalent target binding, followed by pull-down assays and LC-MS/MS identification .

- PET Tracers : Develop F-labeled analogs for in vivo imaging .

What are the best practices for data reproducibility in synthetic and pharmacological studies?

Q. Methodological Guidelines

- Synthesis : Report detailed reaction conditions (solvent purity, temperature ramps).

- Biological Data : Include positive/negative controls and statistical methods (e.g., ANOVA with Tukey post hoc) .

- Data Deposition : Publish crystallographic data in the Cambridge Structural Database and NMR/HRMS in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.